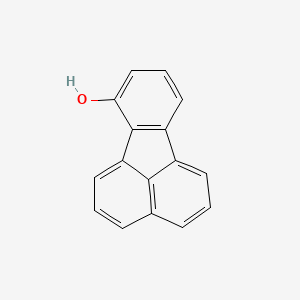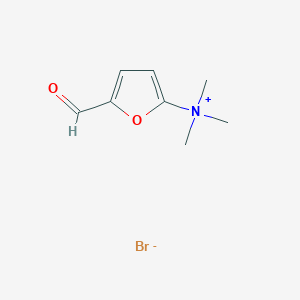
5-Formyl-N,N,N-trimethylfuran-2-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-N,N,N-trimethylfuran-2-aminium bromide: is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a formyl group attached to a furan ring, which is further substituted with a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-N,N,N-trimethylfuran-2-aminium bromide typically involves the formylation of N,N,N-trimethylfuran-2-aminium. This can be achieved through a Vilsmeier-Haack reaction, where N,N,N-trimethylfuran-2-aminium is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position on the furan ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 5-Formyl-N,N,N-trimethylfuran-2-aminium bromide can undergo oxidation to form a carboxyl group, resulting in the formation of 5-carboxy-N,N,N-trimethylfuran-2-aminium bromide.
Reduction: The formyl group can also be reduced to a hydroxymethyl group, leading to the formation of 5-hydroxymethyl-N,N,N-trimethylfuran-2-aminium bromide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles such as chloride, iodide, or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products:
Oxidation: 5-Carboxy-N,N,N-trimethylfuran-2-aminium bromide.
Reduction: 5-Hydroxymethyl-N,N,N-trimethylfuran-2-aminium bromide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Formyl-N,N,N-trimethylfuran-2-aminium bromide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of quaternary ammonium salts with biological membranes and proteins. Its formyl group can also be utilized in bioconjugation reactions to label biomolecules for imaging and diagnostic purposes.
Medicine: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals. Its ability to interact with biological targets such as enzymes and receptors can be explored for therapeutic applications, including antimicrobial and anticancer agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, surfactants, and ionic liquids. Its unique properties can also be harnessed in the development of advanced materials for various applications.
Mechanism of Action
The mechanism of action of 5-Formyl-N,N,N-trimethylfuran-2-aminium bromide involves its interaction with molecular targets such as enzymes, receptors, and biological membranes. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity. The trimethylammonium group can interact with negatively charged sites on biological membranes, affecting their structure and function. These interactions can modulate various biochemical pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
5-Formyl-N,N,N-trimethylpyridinium bromide: Similar structure but with a pyridine ring instead of a furan ring.
5-Formyl-N,N,N-trimethylthiophen-2-aminium bromide: Similar structure but with a thiophene ring instead of a furan ring.
5-Formyl-N,N,N-trimethylbenzylammonium bromide: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness: 5-Formyl-N,N,N-trimethylfuran-2-aminium bromide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. The furan ring’s oxygen atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Additionally, the combination of the formyl and trimethylammonium groups provides a versatile platform for further functionalization and application in various fields.
Properties
CAS No. |
82386-85-4 |
|---|---|
Molecular Formula |
C8H12BrNO2 |
Molecular Weight |
234.09 g/mol |
IUPAC Name |
(5-formylfuran-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C8H12NO2.BrH/c1-9(2,3)8-5-4-7(6-10)11-8;/h4-6H,1-3H3;1H/q+1;/p-1 |
InChI Key |
MHIQVMMFDVTGHE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(O1)C=O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



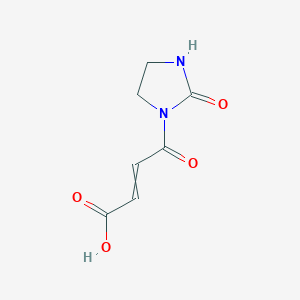

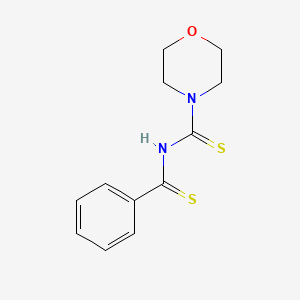
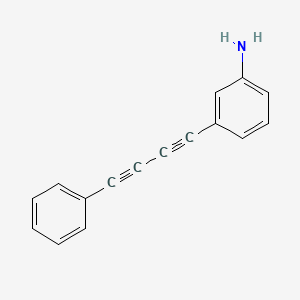
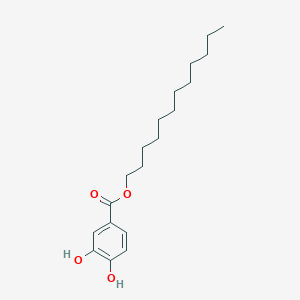
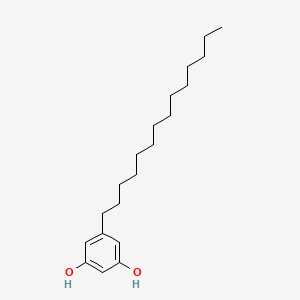
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
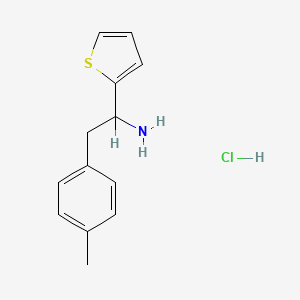
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)
